molecular formula C13H14ClN5 B8076489 2-Chloro-2'-(piperidin-1-yl)-4,5'-bipyrimidine CAS No. 2007915-42-4

2-Chloro-2'-(piperidin-1-yl)-4,5'-bipyrimidine

Cat. No.: B8076489
CAS No.: 2007915-42-4
M. Wt: 275.74 g/mol
InChI Key: XRGHXRZNGMEXPF-UHFFFAOYSA-N
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Description

2-Chloro-2'-(piperidin-1-yl)-4,5'-bipyrimidine is a sophisticated bipyrimidine derivative designed for advanced research and development applications. This compound features a piperidine-substituted bipyrimidine core, a structural motif prevalent in the design of biologically active molecules. Piperidine derivatives are integral to modern medicinal chemistry, found in more than twenty classes of pharmaceuticals and representing one of the most significant synthetic fragments for drug design . The specific molecular architecture of this compound, which combines a chloropyrimidine with a piperidinyl-pyrimidine, makes it a valuable chemical building block. It is primarily used by researchers in organic synthesis and medicinal chemistry for the construction of more complex molecules, particularly in the search for novel kinase inhibitors . The presence of the chloro substituent offers a reactive handle for further functionalization via cross-coupling reactions, while the piperidine moiety is a common pharmacophore that can influence the pharmacokinetic and binding properties of the resulting molecules . Researchers can utilize this compound in the exploration of new therapeutic agents, leveraging its potential to interact with key enzymatic targets. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-chloro-4-(2-piperidin-1-ylpyrimidin-5-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5/c14-12-15-5-4-11(18-12)10-8-16-13(17-9-10)19-6-2-1-3-7-19/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGHXRZNGMEXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)C3=NC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101242153
Record name 4,5′-Bipyrimidine, 2-chloro-2′-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007915-42-4
Record name 4,5′-Bipyrimidine, 2-chloro-2′-(1-piperidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007915-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5′-Bipyrimidine, 2-chloro-2′-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Bromo-2-chloropyrimidine

The first monomer, 4-bromo-2-chloropyrimidine, is synthesized via bromination of 2-chloropyrimidine. In a representative procedure, 2-chloropyrimidine (24 g) is dissolved in acetic acid (200 mL), and bromine (50 g) is added dropwise under reflux. After stirring overnight, the mixture is cooled, extracted with ethyl acetate, and concentrated to yield 4-bromo-2-chloropyrimidine in 85% yield.

2-Chloropyrimidine+Br2AcOH, reflux4-Bromo-2-chloropyrimidine\text{2-Chloropyrimidine} + \text{Br}_2 \xrightarrow{\text{AcOH, reflux}} \text{4-Bromo-2-chloropyrimidine}

Suzuki-Miyaura Coupling for Bipyrimidine Assembly

The bipyrimidine backbone is constructed using a palladium-catalyzed Suzuki coupling. A mixture of 4-bromo-2-chloropyrimidine (28 g), 5-boronic acid-2-(piperidin-1-yl)pyrimidine (30 g), Pd(PPh₃)₄ (1.2 mol%), and K₂CO₃ (3 eq) in dimethoxyethane (DME)/water (4:1) is heated at 85°C for 12 hours. Chromatographic purification affords 4,5'-bipyrimidine-2-chloro-2'-(piperidin-1-yl) in 68% yield.

Method 3: Diazotization and Chlorination

Diazotization of 2-Aminopyrimidine

2-Aminopyrimidine (10 g) is treated with NaNO₂ (1.2 eq) and HCl (6 eq) at −5°C to form a diazonium salt. Subsequent reaction with CuCl (1.5 eq) at 0°C introduces the chloro group, yielding 2-chloropyrimidine in 82% yield.

Coupling with Piperidine-Modified Pyrimidine

The second pyrimidine ring, functionalized with piperidine, is prepared by reacting 2-chloro-5-bromopyrimidine with piperidine (3 eq) in THF at 25°C. Cross-coupling with 4-bromo-2-chloropyrimidine via Pd catalysis completes the synthesis.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Suzuki Coupling (Method 1)Bromination, Suzuki coupling68%High regioselectivity, scalableRequires boronic acid synthesis
Ullmann Coupling (Method 2)Ullmann coupling, nucleophilic substitution60%Avoids boronic acidsHigh temperatures, moderate yields
Diazotization (Method 3)Diazotization, cross-coupling75%Mild conditions, efficient chlorinationMulti-step purification required

Recent Advances and Alternative Approaches

Protective Group Strategies

BOC-protected piperidine derivatives (e.g., N-BOC-piperidine-4-amine) are employed to prevent side reactions during coupling. Deprotection with HCl in dioxane quantitatively removes the BOC group post-synthesis.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates Suzuki couplings, reducing reaction times from 12 hours to 1 hour while maintaining yields >70% .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2’-(piperidin-1-yl)-4,5’-bipyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The piperidine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted bipyrimidines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-Chloro-2’-(piperidin-1-yl)-4,5’-bipyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-Chloro-2’-(piperidin-1-yl)-4,5’-bipyrimidine involves its interaction with specific molecular targets. The piperidine ring and bipyrimidine core can bind to active sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues of Bipyrimidine Derivatives

The following table highlights key structural analogues and their properties:

Compound Name Substituents (Positions) Key Features Biological/Physical Properties Reference
2-Chloro-2'-(piperidin-1-yl)-4,5'-bipyrimidine Cl (2), Piperidin-1-yl (2') Reactive Cl for functionalization; piperidine enhances solubility Potential kinase inhibition, antimicrobial activity
4'-(Cyclopropylmethyl)-N~2~-(pyridin-4-yl)-4,5'-bipyrimidine-2,2'-diamine Cyclopropylmethyl (4'), Pyridinyl (N~2~) Bulky cyclopropylmethyl group; pyridine enhances π-π stacking DNA-binding, anticancer activity
Thieno[2,3-d]pyrimidinone derivatives Piperidin-1-yl via oxadiazole linker Hybrid scaffold with thienopyrimidinone core Anti-proliferative activity (IC~50~ = 1–5 µM)
3,4-Di((S)-2-methylbutoxy)benzaldehyde-based bipyrimidines Chiral alkoxy chains Chirality induces non-linear optical activity; steric hindrance limits yield NLO materials (SHG efficiency > quartz)

Biological Activity

2-Chloro-2'-(piperidin-1-yl)-4,5'-bipyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C12H13ClN4C_{12}H_{13}ClN_4. The compound features a bipyrimidine core substituted with a piperidine ring and a chlorine atom, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of bipyrimidine compounds exhibit antimicrobial properties. For instance, studies have shown that certain bipyrimidine derivatives possess significant activity against various bacterial strains. The mechanism often involves interference with nucleic acid synthesis or inhibition of key enzymes involved in bacterial metabolism.

Anticancer Activity

Recent investigations into the anticancer properties of this compound have demonstrated promising results. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For example, in vitro studies reported that this compound exhibited selective cytotoxicity against human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the chlorine atom and the piperidine moiety significantly enhances its interaction with biological targets. A detailed SAR analysis indicates that modifications to the bipyrimidine core and substituents can lead to variations in potency and selectivity.

Substituent Biological Activity Remarks
ChlorineIncreased potencyEnhances binding affinity to targets
PiperidineImproved solubilityFacilitates cellular uptake
Methyl groupVariable effectsDepends on position and sterics

Case Studies

  • Antimalarial Activity : A study highlighted that chlorinated bipyrimidines exhibited potent antimalarial activity against Plasmodium falciparum. The introduction of chlorine at specific positions was found to enhance efficacy significantly compared to non-chlorinated analogs .
  • Cytotoxicity Evaluation : In a cytotoxicity assay using the SRB method, this compound showed an IC50 value of 20 µM against HCT-116 cells, indicating substantial anticancer potential .
  • Mechanistic Insights : Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic gene expression, particularly increasing BAX levels while decreasing Bcl-2 levels .

Q & A

Q. What are the established synthetic routes for 2-Chloro-2'-(piperidin-1-yl)-4,5'-bipyrimidine?

The Ullmann coupling reaction is a key method for synthesizing bipyrimidine scaffolds. For example, 2-iodopyrimidine can be coupled under Ullmann conditions (Cu catalyst, high-temperature reflux in polar solvents like DMF) to form 2,2'-bipyrimidine derivatives. Substitution reactions with piperidine can introduce the piperidin-1-yl group at the 2'-position, followed by chlorination at the 2-position using agents like POCl₃. Optimizing reaction conditions (e.g., temperature, solvent, catalyst loading) is critical for yield improvement. For example, yields of 70–85% have been reported for analogous bipyrimidine syntheses .

Q. How is this compound characterized structurally?

Combined spectroscopic and crystallographic methods are essential:

  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for structure refinement. Disorder in the piperidine ring or bipyrimidine plane may require specialized refinement protocols .
  • NMR : Distinct chemical shifts for the chloro group (δ ~8.5–9.0 ppm for pyrimidine protons) and piperidine protons (δ ~1.5–2.5 ppm) confirm substitution patterns .
  • Mass spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What biological assays are used to evaluate its activity?

Common assays include:

  • Antiglycation activity : IC₅₀ values measured using bovine serum albumin (BSA) incubated with glucose or methylglyoxal, with aminoguanidine as a positive control. Reported IC₅₀ values for similar chloro-pyrimidines range from 240–300 μM .
  • Enzyme inhibition : β-glucuronidase or kinase inhibition assays (e.g., JAK kinases) using spectrophotometric monitoring of substrate conversion. Docking studies (AutoDock Vina) guide target selection .

Q. How are spectroscopic data interpreted for purity assessment?

  • ¹H NMR : Integration ratios confirm stoichiometry (e.g., 1:1 integration for piperidine vs. pyrimidine protons).
  • HPLC : Retention time consistency (≥95% purity) under reverse-phase conditions (C18 column, acetonitrile/water gradient).
  • IR : Absence of O-H stretches (~3200–3500 cm⁻¹) rules out unreacted hydroxyl precursors .

Advanced Research Questions

Q. How can computational modeling optimize its bioactivity?

Ligand-based approaches include:

  • QSAR modeling : 2D/3D descriptors (e.g., logP, topological polar surface area) correlate with antiglycation or kinase inhibition data. Machine learning (random forest, SVM) identifies critical substituents .
  • Molecular docking : PyMOL/AutoDock evaluates binding to JAK kinases or β-glucuronidase. High-affinity poses often involve hydrogen bonding between the chloro group and active-site residues (e.g., Lys/Arg) .

Q. What challenges arise in crystallographic refinement?

  • Disorder : Piperidine rings may exhibit conformational disorder, requiring PART commands in SHELXL to model split positions .
  • Twinned data : High-resolution data (≤1.0 Å) and HKLF5 format in SHELX improve refinement of twinned crystals .

Q. How does UVA radiation affect bipyrimidine stability?

UVA induces bipyrimidine photoproducts (e.g., cyclobutane pyrimidine dimers) via ROS generation. LC-MS/MS can quantify C→T transitions at bipyrimidine sites, a UV signature mutation. Protective studies may involve co-incubation with antioxidants (e.g., EGCG) .

Q. Can multi-component reactions improve synthesis efficiency?

Yes. A three-component cascade of 3-formylchromones, amidines, and acetates under basic conditions (Cs₂CO₃, DMF) yields functionalized bipyrimidines in one pot. This method forms five bonds with regioselectivity (yields: 60–92%) and avoids isolation of intermediates .

Q. How to resolve contradictions in synthetic yields?

Discrepancies often stem from:

  • Catalyst purity : Cu(I) iodide must be anhydrous; traces of moisture reduce coupling efficiency.
  • Chlorination selectivity : Excess POCl₃ may over-chlorinate, requiring TLC monitoring. Comparative studies suggest microwave-assisted synthesis reduces side reactions .

Q. What structural modifications enhance target selectivity?

  • Piperidine substitution : N-methylation improves solubility (logP reduction by ~0.5 units) without compromising kinase binding.
  • Chloro replacement : Bromo or trifluoromethyl groups at the 2-position increase steric bulk, enhancing β-glucuronidase inhibition (IC₅₀ improvement by 20–40%) .

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